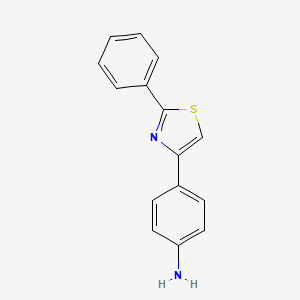

4-(2-Phenyl-1,3-thiazol-4-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-Phenyl-1,3-thiazol-4-yl)aniline is a chemical compound with the molecular formula C15H12N2S . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are important in the field of medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline or similar compounds often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The thiazole ring in 4-(2-Phenyl-1,3-thiazol-4-yl)aniline is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular weight of this compound is 252.33 .Chemical Reactions Analysis

Thiazoles, including 4-(2-Phenyl-1,3-thiazol-4-yl)aniline, have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Wissenschaftliche Forschungsanwendungen

Pharmacological Applications : A study by Patel et al. (2013) synthesized derivatives of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline that exhibited significant properties in terms of anticancer and HIV treatment. These compounds showed promising antimicrobial activity, indicating their potential in pharmacological research (Patel, Gor, Patel, Shah, & Maninagar, 2013).

Antiviral Research : Eno et al. (2022) reported the synthesis of a compound related to 4-(2-Phenyl-1,3-thiazol-4-yl)aniline, demonstrating significant binding affinity to SARS-CoV-2 proteins. This suggests potential applications in antiviral drug development (Eno, Louis, Unimuke, Egemonye, Adalikwu, Agwupuye, Odey, Abu, Eko, Ifeatu, & Ntui, 2022).

Material Science and Electroluminescence : A novel class of compounds including 4-(2-Phenyl-1,3-thiazol-4-yl)aniline derivatives was synthesized by Doi et al. (2003). These materials exhibited intense fluorescence emission and high stability, making them excellent candidates for organic electroluminescent devices (Doi, Kinoshita, Okumoto, & Shirota, 2003).

Antimicrobial Activity : Research by Yolal et al. (2012) focused on synthesizing derivatives of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline, which displayed high anti-Mycobacterium smegmatis activity. This indicates the compound's potential in developing new antimicrobial agents (Yolal, Başoğlu, Bektaş, Demirci, Alpay‐Karaoglu, & Demirbaş, 2012).

Corrosion Inhibition : Udhayakala et al. (2013) conducted a study on thiadiazolines, including derivatives of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline, as corrosion inhibitors for mild steel in acidic mediums. The study revealed their effectiveness, highlighting applications in material protection (Udhayakala, Jayanthi, Rajendiran, & Gunasekaran, 2013).

Eigenschaften

IUPAC Name |

4-(2-phenyl-1,3-thiazol-4-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c16-13-8-6-11(7-9-13)14-10-18-15(17-14)12-4-2-1-3-5-12/h1-10H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPGDXLYFPHBLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365979 |

Source

|

| Record name | 4-(2-phenyl-1,3-thiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Phenyl-1,3-thiazol-4-yl)aniline | |

CAS RN |

25021-48-1 |

Source

|

| Record name | 4-(2-phenyl-1,3-thiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol](/img/structure/B1348352.png)

![9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B1348356.png)

![1-(4-Methoxy-benzyl)-[1,4]diazepane](/img/structure/B1348360.png)

![2-[2-[2-[2-[2-[2-(4-Methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1348361.png)